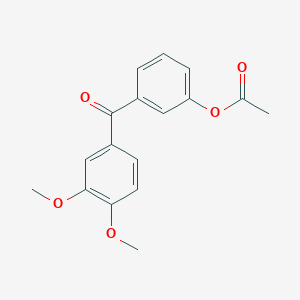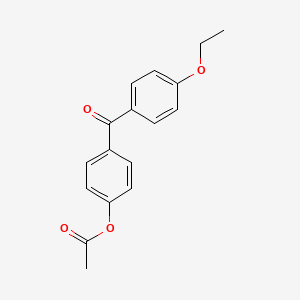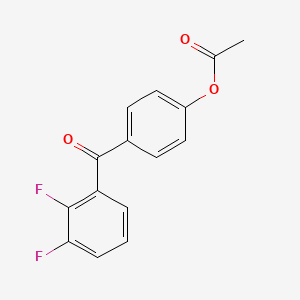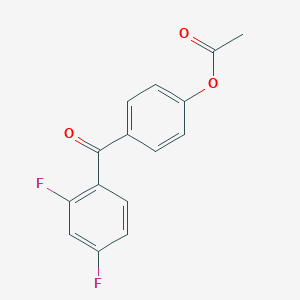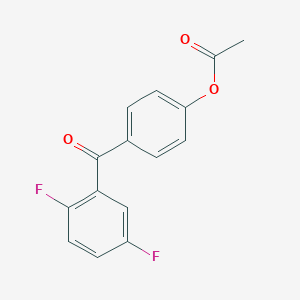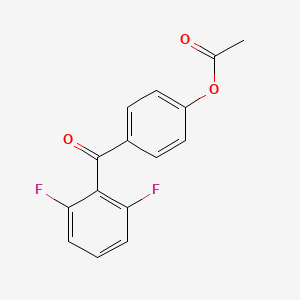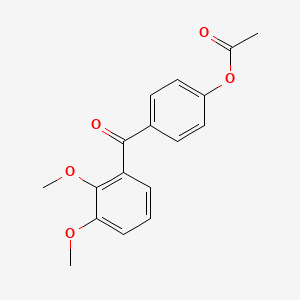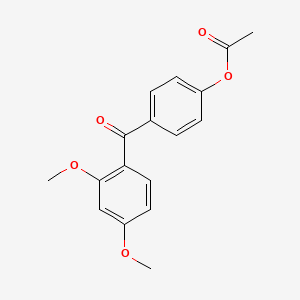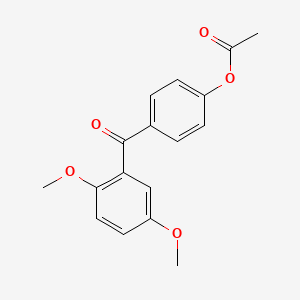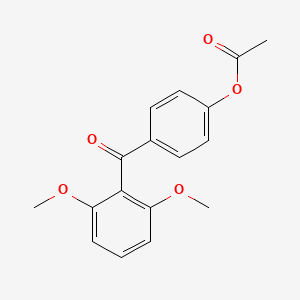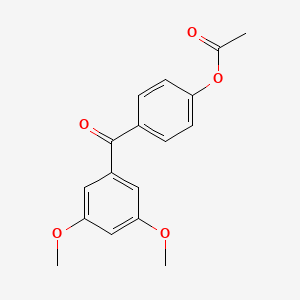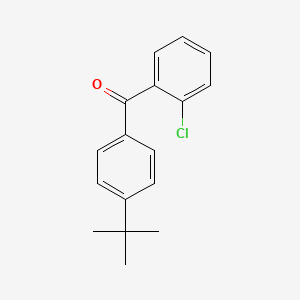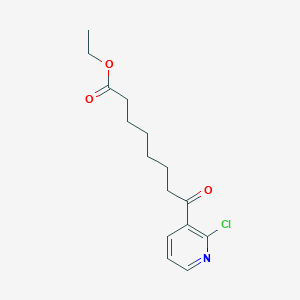
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact synthesis pathway would depend on the specific structure and functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and functional groups. Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .科研应用
1. Technological and Scientific Prospection in Pharmaceutical and Nutraceutical Industries
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has garnered interest in the pharmaceutical and nutraceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. Technological and scientific prospection has highlighted its potential, though it remains relatively unexplored in these industries. Patents involving this compound focus on therapeutic applications, including treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature indicates antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities (Cunha et al., 2019).
2. Neuroprotective Potential in Central Nervous System Disorders
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has shown promising neuroprotective potential for central nervous system disorders. As an FDA-approved biocompatible block copolymer, its applications in the pharmaceutical sector, particularly for stabilizing and emulsifying in cosmetics and pharmaceuticals, are well-established. This compound is being investigated for its potential in improving conditions like neurodegeneration due to its protective effects against traumatic brain injury, neurotoxicity, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), and ischemic/reperfusion injury from stroke (Chen et al., 2021).
3. In Vivo Nucleic Acid Delivery
Poly(ethylenimine) (PEI) derivatives of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate have been recognized as favorable candidates for in vivo nucleic acid (NA) delivery due to their effectiveness and low cost. Although numerous derivatives and formulations have been explored, comprehensive reviews of the current status and unmet needs of related research are limited. It’s evident that this compound plays a significant role in stem cell- and RNA-based therapies, underscoring its potential in clinical applications (Lai, 2011).
Safety And Hazards
未来方向
性质
IUPAC Name |
ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBJHCFVJRMCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641798 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate | |
CAS RN |
890100-61-5 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

